molecular formula C29H31N3O5 B11304352 2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11304352
M. Wt: 501.6 g/mol
InChI Key: FHDIXONFHTYGOW-UHFFFAOYSA-N
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Description

2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting 4-methoxybenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 4-methoxybenzyl-4-methylbenzamide. This intermediate is then cyclized using phosgene to form the imidazolidinone core.

    Introduction of the acetamide group: The imidazolidinone intermediate is then reacted with 4-propoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidinone ring can be reduced to form a dihydroimidazolidinone derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydroimidazolidinone derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving imidazolidinone derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways due to its unique structure. The imidazolidinone core may interact with enzymes or receptors, while the aromatic rings and functional groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
  • 2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-butoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H31N3O5/c1-4-17-37-25-15-9-22(10-16-25)30-27(33)18-26-28(34)32(23-11-5-20(2)6-12-23)29(35)31(26)19-21-7-13-24(36-3)14-8-21/h5-16,26H,4,17-19H2,1-3H3,(H,30,33)

InChI Key

FHDIXONFHTYGOW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C

Origin of Product

United States

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